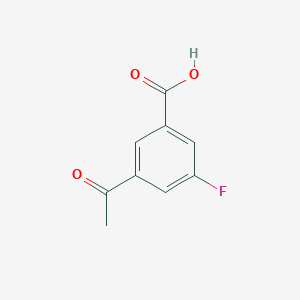

3-Acetyl-5-fluorobenzoic acid

Description

Significance of Halogenated Benzoic Acid Scaffolds in Chemical Research

Halogenated benzoic acid scaffolds are foundational structures in medicinal chemistry, agrochemicals, and materials science. hokudai.ac.jpnbinno.com The incorporation of a halogen atom, such as fluorine, into a benzoic acid molecule can significantly alter its physicochemical properties. acs.org Fluorine, in particular, is widely used due to its high electronegativity and small size. Its presence can influence a molecule's lipophilicity (its ability to dissolve in fats and oils), metabolic stability, and binding affinity to biological targets. ossila.com

In medicinal chemistry, the strategic placement of fluorine can enhance the potency and pharmacokinetic profile of a drug candidate. ossila.com Halogen bonding, a type of noncovalent interaction where the halogen atom acts as a Lewis acid, is another important aspect that has gained recognition in drug design. acs.org In the field of materials science, fluorinated compounds are used to create functional materials like liquid crystals and fluorescent dyes, where the fluorine atom helps to tune the electronic and optical properties. nbinno.com

Overview of Acetylated Benzoic Acid Derivatives in Synthetic Chemistry

Benzoic acid and its derivatives are abundant, stable, and structurally diverse, making them important precursors for the industrial synthesis of many organic substances. wikipedia.orgresearchgate.net The acetyl group, a carbonyl group bonded to a methyl group, is a key functional moiety in synthetic chemistry. When attached to a benzoic acid scaffold, it provides a reactive site for a wide range of chemical transformations.

The carbonyl group within the acetyl moiety can undergo reactions such as reduction to form an alcohol or can be a site for creating new carbon-carbon bonds. smolecule.com This versatility makes acetylated benzoic acids valuable intermediates, or "building blocks," for constructing more elaborate molecular architectures. researchgate.netpreprints.orgnih.gov They serve as starting materials for synthesizing a variety of compounds, including pharmaceuticals and other biologically active molecules. hokudai.ac.jpmdpi.com

Contextualization of 3-Acetyl-5-fluorobenzoic Acid within Contemporary Chemical Research

This compound is an aromatic carboxylic acid that embodies the characteristics of both halogenated and acetylated benzoic acids. smolecule.com Its structure, featuring a fluorine atom and an acetyl group on the benzoic acid ring, makes it a specialized and useful building block in organic synthesis. smolecule.com The presence of the fluorine atom can enhance the biological activity of derivatives synthesized from this compound, while the acetyl group offers a point for further chemical modification. smolecule.com

This compound is of interest to researchers developing new molecules in fields such as pharmaceuticals and agrochemicals. hokudai.ac.jp For example, research has indicated that this compound has potential as an antimicrobial agent, suggesting its utility in the development of new antibiotics. smolecule.com Its bifunctional nature allows chemists to leverage the properties of both the fluoro and acetyl groups to design and create novel compounds with tailored functions.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₇FO₃ |

| Molecular Weight | 182.15 g/mol |

| Appearance | Solid |

| Class | Substituted Benzoic Acid |

Structure

3D Structure

Properties

Molecular Formula |

C9H7FO3 |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

3-acetyl-5-fluorobenzoic acid |

InChI |

InChI=1S/C9H7FO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13) |

InChI Key |

INASNPBERASTCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)F)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 3 Acetyl 5 Fluorobenzoic Acid Scaffold

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, enabling the formation of esters, amides, and other derivatives through well-established synthetic protocols.

Esterification Reactions

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. In the case of 3-Acetyl-5-fluorobenzoic acid, the carboxylic acid group can be converted to an ester, a transformation often employed to modify the compound's solubility, reactivity, or to protect the carboxylic acid functionality during subsequent reactions.

A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess. For fluorinated aromatic carboxylic acids, including derivatives of fluorobenzoic acid, methyl esterification can be achieved using methanol (B129727) as the methyl source with a heterogeneous catalyst like UiO-66-NH₂. This method has been shown to be efficient, significantly reducing reaction times compared to traditional methods.

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| This compound | Alcohol (e.g., Methanol, Ethanol) / Acid Catalyst (e.g., H₂SO₄) | This compound ester | Fischer-Speier Esterification |

| Fluorinated aromatic carboxylic acids | Methanol / UiO-66-NH₂ | Methyl ester of the corresponding acid | Heterogeneous Catalysis |

Amidation and Hydrazide Formation

The carboxylic acid moiety of this compound can also be converted into amides and hydrazides. These reactions typically proceed via an initial activation of the carboxylic acid, for example, by converting it to a more reactive species like an acid chloride or by using a coupling agent.

Amidation involves the reaction of the activated carboxylic acid with an amine. This transformation is significant as the resulting amide bond is a key structural feature in many biologically active molecules. The synthesis of amides from carboxylic acids can be achieved using various reagents, including borane-tetrahydrofuran (B86392) complex or borane-methyl sulfide (B99878) complex, which react with the carboxylic acid to form a triacyloxyborane intermediate that then reacts with an amine.

Hydrazide formation is achieved by reacting the carboxylic acid or its ester derivative with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). For instance, an ester can be refluxed with hydrazine hydrate in a solvent like methanol to yield the corresponding hydrazide. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile. The resulting hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and other derivatives. For example, 3-Fluorobenzoic hydrazide is a known compound that can be synthesized from 3-fluorobenzoic acid.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Amine / Coupling Agent or Activating Agent | 3-Acetyl-5-fluorobenzamide derivative | Amidation |

| Ester of this compound | Hydrazine Hydrate | 3-Acetyl-5-fluorobenzohydrazide | Hydrazide Formation |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids. However, under specific conditions, it can be achieved. For some aromatic carboxylic acids, decarboxylation can occur in high-temperature water. The presence of ortho and para hydroxyl groups on the benzoic acid ring has been shown to facilitate decarboxylation, whereas meta-substituted benzoic acids exhibit higher thermal stability. In some cases, catalysts such as copper or acids can promote decarboxylation. For instance, 3,4,6-trifluorophthalic acid can be decarboxylated to 2,4,5-trifluorobenzoic acid by heating it in a dipolar aprotic solvent without a catalyst.

Reactivity of the Acetyl Group

The acetyl group, a ketone, provides another reactive site within the this compound molecule, allowing for a different set of chemical modifications.

Condensation Reactions

The acetyl group can participate in various condensation reactions, which are crucial for building more complex molecular architectures. For example, the α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions such as the aldol (B89426) condensation or Claisen-Schmidt condensation with aldehydes or ketones.

Furthermore, the acetyl group can react with hydrazines or substituted hydrazines to form hydrazones. For example, the reaction of a ketone with hydrazine hydrate can lead to the formation of a hydrazone, which can be a key step in the synthesis of more complex heterocyclic structures.

| Reactant | Reagent(s) | Product Type | Reaction Type |

| This compound | Aldehyde or Ketone / Base or Acid | α,β-Unsaturated ketone derivative | Aldol or Claisen-Schmidt Condensation |

| This compound | Hydrazine or substituted hydrazine | Hydrazone derivative | Condensation |

Table of Mention

Cyclization Reactions Leading to Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles)

The this compound scaffold can be utilized in the synthesis of various heterocyclic systems, with the formation of 1,3,4-oxadiazoles being a notable example. The general strategy for constructing the 1,3,4-oxadiazole (B1194373) ring often involves the conversion of the carboxylic acid functionality into a suitable precursor that can undergo cyclization.

One common synthetic route involves the initial conversion of the benzoic acid to an acyl hydrazide or a related derivative. This intermediate can then undergo cyclodehydration to form the 1,3,4-oxadiazole ring. nih.gov Various reagents can be employed for this cyclization step, including dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov

For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the condensation of an acid chloride with thiosemicarbazide, followed by ring closure. nih.gov Another approach involves the oxidative cyclization of acylhydrazones, which can be mediated by reagents such as hypervalent iodine compounds or catalyzed by transition metals like copper. organic-chemistry.org These methods provide a versatile means to introduce a variety of substituents onto the oxadiazole ring, starting from the foundational this compound structure. The resulting 1,3,4-oxadiazole derivatives are of significant interest due to their presence in a number of biologically active compounds. nih.govcapes.gov.br

A general synthetic pathway to a 1,3,4-oxadiazole from a benzoic acid derivative is outlined below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | Thionyl chloride (SOCl₂) or similar | 3-Acetyl-5-fluorobenzoyl chloride |

| 2 | 3-Acetyl-5-fluorobenzoyl chloride | Hydrazine (H₂NNH₂) | 3-Acetyl-5-fluorobenzohydrazide |

| 3 | 3-Acetyl-5-fluorobenzohydrazide & an Aldehyde (R-CHO) | - | Acylhydrazone intermediate |

| 4 | Acylhydrazone intermediate | Oxidizing/Dehydrating agent | 2-(Substituted)-5-(3-acetyl-5-fluorophenyl)-1,3,4-oxadiazole |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is dictated by the electronic properties of the existing substituents: the acetyl group, the carboxylic acid group, and the fluorine atom.

Both the acetyl (-COCH₃) and carboxylic acid (-COOH) groups are deactivating, meta-directing groups in electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.comyoutube.com This is due to their electron-withdrawing nature, which decreases the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.comwikipedia.org The deactivation occurs through both inductive effects and resonance effects that pull electron density from the ring. youtube.com

The fluorine atom, a halogen, is also a deactivating group due to its strong inductive electron-withdrawing effect. organicchemistrytutor.comyoutube.com However, unlike the acetyl and carboxyl groups, halogens are ortho-, para-directing. organicchemistrytutor.comyoutube.com This is because the lone pairs on the halogen can be donated to the ring through resonance, which helps to stabilize the carbocation intermediate (arenium ion) formed during ortho and para attack. youtube.com

In the case of this compound, the directing effects of the substituents are as follows:

The acetyl group at position 3 directs incoming electrophiles to positions 1 and 5 (relative to itself), which correspond to positions 4 and 2 of the benzene ring.

The carboxylic acid group at position 1 directs incoming electrophiles to positions 3 and 5 (relative to itself), which correspond to positions 4 and 6 of the benzene ring.

The fluorine atom at position 5 directs incoming electrophiles to positions 2 and 4 (relative to itself), which correspond to positions 2 and 4 of the benzene ring.

| Substituent | Position | Electronic Effect | Directing Effect |

| Carboxylic Acid | 1 | Deactivating | Meta |

| Acetyl | 3 | Deactivating | Meta |

| Fluorine | 5 | Deactivating | Ortho, Para |

Nucleophilic aromatic substitution (SNAᵣ) is generally challenging for simple benzene derivatives unless the ring is activated by strong electron-withdrawing groups. masterorganicchemistry.com The presence of the acetyl and carboxylic acid groups, which are electron-withdrawing, does increase the electrophilicity of the aromatic ring in this compound, making it more susceptible to nucleophilic attack compared to benzene itself. masterorganicchemistry.com

The fluorine atom can act as a leaving group in SNAᵣ reactions. For a nucleophilic aromatic substitution to occur, there is typically a requirement for strong electron-withdrawing groups to be positioned ortho and/or para to the leaving group. masterorganicchemistry.com In this compound, the acetyl group is para to the fluorine atom, and the carboxylic acid group is meta. The para-acetyl group can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction through resonance, thus facilitating the substitution of the fluorine atom by a nucleophile.

Therefore, the fluorine at position 5 is a potential site for nucleophilic aromatic substitution, with its reactivity enhanced by the para-acetyl group. The reaction would involve the attack of a nucleophile at the carbon bearing the fluorine, followed by the departure of the fluoride (B91410) ion. beilstein-journals.orgnih.gov

Cross-Coupling and Coupling Reactions (e.g., Suzuki-Miyaura for Halogenated Analogs)

While this compound itself is not a direct substrate for Suzuki-Miyaura coupling (which typically involves a halide or triflate), its halogenated analogs are prime candidates for such transformations. For instance, if the fluorine atom were replaced by a bromine or iodine atom, the resulting compound could readily participate in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For a hypothetical 3-acetyl-5-bromobenzoic acid, the reaction would proceed as follows:

The aryl bromide would undergo oxidative addition to a Pd(0) catalyst, forming an arylpalladium(II) complex. This would then react with a boronic acid (or its ester) in a process called transmetalation, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

This methodology would allow for the introduction of a wide variety of aryl or vinyl substituents at position 5 of the 3-acetylbenzoic acid scaffold, providing a powerful tool for the synthesis of complex molecular architectures. The carboxylic acid and acetyl groups are generally compatible with the conditions of the Suzuki-Miyaura reaction.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Acetyl-5-fluorobenzoic acid, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would feature three signals corresponding to the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as multiplets, with their chemical shifts influenced by the electron-withdrawing acetyl and carboxyl groups and the electronegative fluorine atom. A sharp singlet corresponding to the three protons of the acetyl group's methyl moiety would be expected, likely in the range of 2.4-2.7 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal nine distinct carbon signals. The carbonyl carbons of the acetyl and carboxylic acid groups are expected at the most downfield positions (typically 165-200 ppm). The carbon atom directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons would appear in the typical range of 115-140 ppm, with their precise shifts and C-F coupling constants providing further structural confirmation. The methyl carbon of the acetyl group would be found at the most upfield position, generally between 20-30 ppm.

To illustrate, the following tables present ¹H and ¹³C NMR data for the analogous compounds 3-Fluorobenzoic acid and 3,5-Difluorobenzoic acid. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

Table 1: Illustrative ¹H NMR Data of Related Compounds

| Compound | Solvent | Proton Assignment & Chemical Shift (δ, ppm) |

|---|---|---|

| 3-Fluorobenzoic acid | CDCl₃ | 7.16 (ddd, 1H), 7.39 (t, 1H), 7.63 (dd, 1H), 7.73 (ddd, 1H) rsc.org |

| 3,5-Difluorobenzoic acid | - | (H, 10, 11), h1-3H chemicalbook.com |

Table 2: Illustrative ¹³C NMR Data of Related Compounds

| Compound | Solvent | Carbon Assignment & Chemical Shift (δ, ppm) |

|---|---|---|

| 3-Fluorobenzoic acid | Acetone | 116.0 (d, JC-F = 22.9 Hz), 120.7 (d, JC-F = 21.4 Hz), 125.7 (d, JC-F = 3.1 Hz), 131.2 (d, JC-F = 7.4 Hz), 133.4 (d, JC-F = 7.2 Hz), 163.4 (d, JC-F = 247.9 Hz), 165.7 rsc.org |

| 3,5-Difluorobenzoic acid | - | C(O)(=O)C1=CC(F)=CC(F)=C1 chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. nist.gov The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, a result of hydrogen bonding. Two distinct carbonyl (C=O) stretching absorptions are expected: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the ketone at approximately 1680-1700 cm⁻¹. The presence of aromatic C=C bonds would be confirmed by absorptions in the 1450-1600 cm⁻¹ range. A strong absorption corresponding to the C-F bond stretch would likely appear in the 1000-1300 cm⁻¹ region.

Table 3: Illustrative IR Absorption Data for Benzoic Acid Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretch (broad) | 2500 - 3300 chemicalbook.com |

| Ketone (C=O) | Stretch | 1680 - 1700 |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1725 chemicalbook.com |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aryl C-F | Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₉H₇FO₃), the calculated molecular weight is 182.15 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass. In a typical electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺ would be observed at m/z = 182. Key fragmentation pathways would likely involve the loss of a hydroxyl radical (•OH, M-17) to give a peak at m/z = 165, or the loss of a carboxyl group (•COOH, M-45) to give a peak at m/z = 137. Another prominent peak could arise from the loss of an acetyl group (•COCH₃, M-43) resulting in a fragment at m/z = 139. The fragmentation pattern of benzoic acid itself often shows a strong peak at m/z = 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, which forms after the loss of the hydroxyl group. docbrown.info

Table 4: Predicted Key Fragments for this compound in MS

| m/z Value | Proposed Fragment Ion | Corresponding Loss |

|---|---|---|

| 182 | [C₉H₇FO₃]⁺ | Molecular Ion [M]⁺ |

| 165 | [C₉H₆FO₂]⁺ | •OH (M-17) |

| 139 | [C₇H₄FO]⁺ | •COCH₃ (M-43) |

| 137 | [C₈H₆F]⁺ | •COOH (M-45) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The analysis would confirm the planar structure of the benzene ring and provide exact bond lengths, bond angles, and torsion angles. A key feature often observed in the crystal structure of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. nih.gov X-ray crystallography would verify this supramolecular assembly for this compound and reveal how the molecules pack in the crystal lattice, including any intermolecular interactions involving the fluorine and acetyl substituents. While no specific crystal structure data for the title compound is available, data for 3-fluorobenzoic acid exists and confirms its crystalline nature. nih.gov

Chromatographic Purity Assessment and Separation Techniques (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic methods are indispensable for the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and determine the appropriate solvent system for purification. For a compound like this compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) would typically be used as the mobile phase. rsc.org The compound's polarity would cause it to travel a specific distance on the TLC plate, indicated by its retention factor (Rf), allowing for its differentiation from starting materials and byproducts. Visualization is typically achieved using a UV lamp. rsc.org

Column Chromatography: For purification on a larger scale, flash column chromatography is the standard method. rsc.org Using a slurry of silica (B1680970) gel as the stationary phase and an optimized solvent gradient (e.g., an increasing gradient of ethyl acetate (B1210297) in hexanes), this compound can be effectively separated from impurities. rsc.org The fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, reverse-phase HPLC (RP-HPLC) is often employed. ekb.eg In this technique, the compound is passed through a column with a non-polar stationary phase (like C18) using a polar mobile phase, such as a mixture of water and acetonitrile, often with a small amount of acid like formic or trifluoroacetic acid. rsc.orgresearchgate.net The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. ekb.eg

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory Studies for Halogenated Benzoic Acids)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of halogenated benzoic acids. dntb.gov.ua DFT studies, often employing basis sets like 6-311++G(2d,p), are used to optimize the molecular geometry and calculate vibrational frequencies for both the monomeric and dimeric forms of benzoic acid derivatives. vjst.vn

For halogenated benzoic acids, DFT calculations help in understanding the influence of the halogen substituent on the molecule's acidity and reactivity. mdpi.com The choice of functional, such as B3LYP or M062X, is critical, with B3LYP often showing good agreement with experimental data for gas-phase acidity. mdpi.com Theoretical studies on similar molecules, like monohalogenated methyl- and methoxy-benzoic acids, provide a framework for analyzing the structural and vibrational properties of 3-Acetyl-5-fluorobenzoic acid. dntb.gov.ua These calculations can predict parameters like bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule.

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(2d,p) | Geometry optimization and vibrational frequencies of benzoic acid dimer. | vjst.vn |

| B3LYP | 6-311G(d,p) | Calculation of pKa for meta- and para-substituted benzoic acids. | mdpi.com |

| M062X | 6-311++G(2d,2p) | Gas phase acidity calculations of substituted benzoic acids. | mdpi.com |

| B3LYP | LANL2DZ | Calculation of energy for oxidative decarboxylation of benzoic acid. | researchgate.net |

Molecular Orbital Analysis

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energies of these frontier molecular orbitals and the resulting HOMO-LUMO energy gap are key indicators of chemical reactivity and kinetic stability. nih.gov

In substituted benzoic acids, the distribution of HOMO and LUMO is influenced by the nature and position of the substituents. For instance, in a related phthaloyl-protected alanine (B10760859) derivative of benzoic acid, the HOMO was found to be localized over the substituted aromatic ring, while the LUMO was situated on the indole (B1671886) side. nih.gov For this compound, the electron-withdrawing nature of both the acetyl and fluoro groups is expected to lower the energies of both HOMO and LUMO, influencing the molecule's electrophilic and nucleophilic behavior. The HOMO-LUMO gap provides insight into the energy required for electronic excitation. For example, the calculated absorption spectrum for benzoic acid in the gas phase shows a peak at 221 nm, primarily representing the HOMO → LUMO+2 transition. vjst.vn

Conformational Analysis and Molecular Geometry

The three-dimensional structure of this compound is determined by the spatial arrangement of its substituent groups. Conformational analysis helps identify the most stable arrangement of the atoms. The geometry of the benzoic acid moiety is generally planar. However, the orientation of the carboxylic acid and acetyl groups relative to the benzene (B151609) ring can vary.

Studies on the molecular complex of 3-fluorobenzoic acid have shown that the fluorine atom can be disordered over two positions, with the major component lying on the same side as the carbonyl group. nih.govresearchgate.net The thermal ellipsoids of the carboxylic acid group can be larger than those of the aromatic ring, suggesting some degree of libration. researchgate.net For this compound, the interaction between the acetyl group and the carboxylic acid group, as well as the fluorine atom, will dictate the preferred conformation. The planarity of the molecule can be influenced by intermolecular hydrogen bonding, which is a prominent feature in the crystal structures of benzoic acid derivatives. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P21/n | researchgate.net |

| a (Å) | 10.0498 (11) | nih.govresearchgate.net |

| b (Å) | 10.5779 (8) | nih.govresearchgate.net |

| c (Å) | 11.5045 (8) | nih.govresearchgate.net |

| β (°) | 92.026 (4) | nih.govresearchgate.net |

| V (Å3) | 1222.23 (18) | nih.govresearchgate.net |

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is characterized by the electron-withdrawing effects of the acetyl and fluoro substituents. These groups influence the electron density distribution across the aromatic ring and affect the acidity of the carboxylic acid group. Theoretical studies on substituted benzoic acids have shown that electron-withdrawing substituents increase acidity. mdpi.com The Fukui function can be used to confirm that an electron-withdrawing substituent attached to the phenyl ring of benzoic acid increases the acidity, with the effect being most pronounced in the para and ortho positions, and less so in the meta position. mdpi.com

The reactivity of the molecule can be predicted using DFT descriptors such as chemical potential and softness. mdpi.com The molecular electrostatic potential (MEP) map is another valuable tool for visualizing the electronic distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the regions around the carbonyl oxygen of the acetyl and carboxylic acid groups would be expected to show negative electrostatic potential, making them susceptible to electrophilic attack, while the hydrogen of the carboxylic acid would be a site of positive potential.

Molecular Docking Simulation Studies (e.g., for Ligand-Target Interactions of Derivatives)

Molecular docking is a computational technique used to predict the binding orientation of a ligand to a target protein. While specific docking studies on this compound are not widely reported, research on derivatives of benzoic acid provides a strong indication of their potential as ligands for various biological targets. researchgate.netmdpi.comnih.govufms.br

For example, derivatives of p-aminobenzoic acid have been studied as acetylcholinesterase inhibitors for Alzheimer's disease. ufms.br Docking studies of these derivatives into the active site of the acetylcholinesterase receptor helped to understand the structure-activity relationships and design new, more potent inhibitors. ufms.br Similarly, derivatives of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans have been evaluated against targets linked to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B. nih.gov Molecular docking simulations of these compounds revealed key interactions with amino acid residues in the active sites of these enzymes. nih.gov

Derivatives of this compound could be similarly investigated through molecular docking to explore their potential as inhibitors of various enzymes. The docking process would involve preparing the 3D structure of the ligand and the target protein, followed by running simulations to predict the most stable binding poses and calculate the binding affinity. mdpi.complos.org

Applications in Advanced Organic Synthesis

Role as Synthetic Intermediates for Complex Organic Molecules

The strategic placement of three distinct functional groups—a carboxylic acid, an acetyl group, and a fluorine atom—on the aromatic ring makes 3-acetyl-5-fluorobenzoic acid a significant intermediate for the synthesis of complex organic molecules. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a handle for coupling reactions. The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, enabling aldol (B89426) condensations, alpha-halogenation, and other transformations to build molecular complexity. The fluorine atom, a common feature in many modern pharmaceuticals and agrochemicals, can enhance metabolic stability, binding affinity, and lipophilicity of the final molecule. While specific, broad-ranging applications in the synthesis of diverse complex molecules are not extensively documented in publicly available literature, its structure is analogous to other substituted benzoic acids that serve as foundational scaffolds for intricate molecular architectures.

Utility in Agrochemical Synthesis (e.g., Herbicides, Fungicides)

Substituted benzoic acids and pyrazole (B372694) derivatives are important structural motifs in a number of commercial agrochemicals. mdpi.com For example, pyroxasulfone (B108660) is a pre-emergence herbicide containing a pyrazole ring. nih.gov The synthesis of such complex molecules requires specialized building blocks.

Although direct evidence of this compound's use in the synthesis of commercial herbicides or fungicides is not available in the reviewed literature, its structural features suggest potential applicability. The acetyl group could be a precursor to a pyrazole ring, a common toxophore in herbicides. The fluorinated benzoic acid moiety is also present in some synthetic auxin herbicides. mdpi.com Therefore, this compound could be considered a potential, albeit not widely documented, intermediate in the discovery and development of new agrochemicals.

Applications in Material Science Research (General Considerations)

Similarly, the application of this compound in material science research is not well-documented in the available literature. Fluorinated organic compounds are of significant interest in material science for their unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. They are used in the development of polymers, liquid crystals, and other advanced materials.

While one might hypothesize that this compound could be used as a monomer in polymerization reactions or as a precursor for creating specialized polymers with tailored properties, there are no specific research articles or patents that confirm such uses. The commercial availability of the compound suggests it may be used in proprietary industrial research and development that is not publicly disclosed.

Biological Activity Investigations in Vitro and Mechanistic Studies

Antimicrobial Activities (In Vitro)

Derivatives of benzoic acid, particularly those featuring halogen substitutions, have been a significant area of research for the development of new antimicrobial agents. nih.govnih.govnih.gov The ongoing challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. nih.govclinicaleducation.org

While specific data on the antibacterial activity of 3-acetyl-5-fluorobenzoic acid is not extensively detailed in the reviewed literature, numerous studies on related fluorinated and acetylated benzoic acid derivatives demonstrate a broad spectrum of activity. These compounds have been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Fluorinated quinoline (B57606) derivatives, for instance, have shown potent activity against species such as Pseudomonas aeruginosa, Staphylococcus spp., and members of the Enterobacteriaceae family. researchgate.net Ciprofloxacin, a prominent fluorinated quinoline, is noted for its high in vitro activity against these bacteria. researchgate.net Similarly, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have exhibited significant antibacterial effects, particularly against Gram-positive bacteria, including various drug-resistant strains. nih.gov One compound from this series showed an eight-fold stronger inhibition of certain strains than the antibiotic linezolid. nih.gov

Derivatives of 2 & 3-(4-aminobenzamido) benzoic acid have also been synthesized and tested, with some showing notable efficacy against Escherichia coli and Staphylococcus aureus. csic.es In one study, a specific derivative, D8, exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/ml against E. coli and 0.4 µg/ml against S. aureus. csic.es Furthermore, studies on pyrazole (B372694) derivatives of benzoic acid revealed that compounds with lipophilic substituents on the aniline (B41778) moiety had potent activity against various Gram-positive bacteria, with MIC values as low as 0.5 μg/mL for some strains. nih.gov The antibacterial spectrum of new fluorinated piperazinyl-substituted quinoline derivatives has been shown to include P. aeruginosa, S. faecalis, and Staphylococcus species. researchgate.net

The table below summarizes the antibacterial activity of various benzoic acid derivatives against selected bacterial strains.

| Compound Class/Derivative | Target Bacteria | Observed Activity (MIC) | Source |

| 2 & 3-(4-amino benzamido) benzoic acid derivatives | Escherichia coli, Staphylococcus aureus | D8: MIC of 3.12 µg/ml (E. coli), 0.4 µg/ml (S. aureus) | csic.es |

| 4-fluorophenyl substituted pyrazole derivatives | Gram-positive bacteria, including Staphylococci | MIC values as low as 0.5 µg/mL | nih.gov |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | MIC values of 2~32 µg/mL; one compound had MIC of 0.25 µg/mL | nih.gov |

| Cinnamic acid-based derivatives | Staphylococcus aureus | MIC range 16–64 mg/L | nih.gov |

| Disaspidin BB | Staphylococcus epidermidis | MIC value of 0.63 ~ 2.5 μg/ml | |

| Fluorinated quinoline derivatives | Pseudomonas aeruginosa, Staphylococcus spp. | Ciprofloxacin was ~4x more active than other derivatives | researchgate.net |

Benzoic acid derivatives have demonstrated significant potential as antifungal agents. Research has explored their efficacy against both human pathogens, such as Candida species, and plant pathogenic fungi.

Studies on various benzoic acid derivatives revealed activity against phytopathogenic fungi, with a notable effect against fungi of the Fusarium genus. In a study focused on developing fungal-specific inhibitors, benzoic acid derivatives were assessed against Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. The findings from this research aimed to establish a structure-activity relationship to guide the development of new antifungal agents.

The antifungal properties of 5-fluorouridine, a related fluorinated compound, have been evaluated against several Candida species. It demonstrated significant in vitro activity against Candida albicans and Candida parapsilosis, with MIC values of 0.4 μg/mL and 0.2 μg/mL, respectively. Furthermore, esters derived from 3,5-dinitrobenzoic acid have shown greater antifungal activity against Candida strains than the parent acid. A study on new 1,3-oxazole derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid also reported antifungal activity against C. albicans.

The table below presents findings on the antifungal activity of related compounds.

| Compound Class/Derivative | Target Fungi | Observed Activity (MIC/Effect) | Source |

| Benzoic acid derivatives | Fusarium genus | Active against phytopathogenic fungi | |

| Benzoic acid derivatives | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | Antifungal activity assessed | |

| 5-Fluorouridine | Candida albicans, Candida parapsilosis | MIC of 0.4 µg/mL (C. albicans), 0.2 µg/mL (C. parapsilosis) | |

| Esters of 3,5-dinitrobenzoic acid | Candida albicans, Candida krusei, Candida glabrata | Showed bioactivity against Candida strains | |

| 1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid | Candida albicans | Exhibited antimicrobial activity |

While direct studies on this compound are limited, research into structurally similar compounds, particularly fluorinated aminobenzoic acids, has revealed promising antitubercular activity.

Specifically, 2-amino-5-fluorobenzoic acid (5-FABA) has been identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb). In a key study, 5-FABA demonstrated a Minimum Inhibitory Concentration (MIC) of 5 µM. This inhibitory effect was reversed by the addition of tryptophan to the medium, suggesting that the compound targets the tryptophan biosynthesis pathway, a crucial metabolic process for the bacterium. The enzyme anthranilate synthase, which catalyzes the conversion of chorismate to anthranilate, is a key component of this pathway and a validated drug target.

Further investigations into anthranilic acid derivatives have confirmed that the carboxylic acid moiety is crucial for their antitubercular effects, which are attributed to the acidification of the bacterial cell interior. The direct binding of a fluorinated anthranilic acid analog to the target enzyme MabA was confirmed using 19F ligand-observed NMR experiments, lending further support to the potential of this class of compounds.

The antimicrobial effects of benzoic acid derivatives are attributed to several mechanisms of action, including enzyme inhibition and interference with bacterial biofilm formation.

Enzyme Inhibition: A primary mechanism of action for many antimicrobial compounds is the inhibition of essential enzymes. For example, certain pyrazole derivatives of benzoic acid are believed to act as inhibitors of fatty acid biosynthesis (FAB), a critical pathway for bacterial survival. nih.gov The antifungal activity of some benzoic acid derivatives has been linked to the inhibition of CYP53, a fungal-specific cytochrome P450 enzyme. For antitubercular anthranilic acid derivatives, the proposed mechanism involves the inhibition of enzymes within the tryptophan biosynthesis pathway, such as anthranilate synthase. Other mechanisms observed in related compound classes include the inhibition of protein synthesis by targeting the ribosome nih.gov and the inhibition of DNA gyrase and topoisomerase IV. nih.gov

Biofilm Formation Interference: Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Several benzoic acid derivatives have shown promise as anti-biofilm agents. nih.gov One proposed mechanism is the disruption of bacterial attachment and biofilm structure. For instance, certain benzoic acid derivatives were found to inhibit biofilm formation in Klebsiella pneumoniae by targeting the adhesin MrkD1P, which is crucial for cell attachment. Other compounds, such as cinnamic acid derivatives, have been shown to contrast biofilm-mediated infections by Staphylococcus epidermidis at low concentrations. nih.gov The mechanisms can involve reducing the production of exopolysaccharides (EPS), which are essential for the biofilm matrix, or interfering with quorum sensing, the cell-to-cell communication system that regulates biofilm development.

Anti-inflammatory Properties (In Vitro)

Benzoic acid derivatives are a well-established class of compounds with anti-inflammatory properties. Flurbiprofen, a 2-(2-fluoro-4-biphenylyl) propanoic acid, is a notable example of a fluorinated derivative used as a non-steroidal anti-inflammatory drug (NSAID).

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory responses. It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Consequently, the inhibition of the NF-κB signaling pathway is a key therapeutic strategy for managing inflammatory diseases.

While direct evidence for the inhibition of NF-κB by this compound is not available in the reviewed literature, studies on related compounds provide insights into this potential mechanism. Salicylates, such as acetylsalicylic acid (aspirin), have been shown to inhibit the activation of NF-κB, which may contribute to their anti-inflammatory effects at high doses, independent of their well-known inhibition of cyclooxygenase (COX) enzymes. The mechanism is thought to involve blocking the ATP binding site of IKKβ, a kinase essential for NF-κB activation.

Other compounds with structural similarities have also been shown to modulate the NF-κB pathway. For example, inhibitors of 5-lipoxygenase (5-LOX) have demonstrated neuroprotective effects by down-regulating NF-κB activation in models of cerebral ischemia. This inhibition prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby suppressing the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS). Although these findings are for different, albeit related, molecules, they highlight the potential for benzoic acid derivatives to interfere with the NF-κB signaling cascade as part of their anti-inflammatory action.

Other Reported Biological Activities of Related Scaffolds

While direct biological data on this compound is limited, the chemical scaffolds it comprises—namely the benzoic acid, acetyl, and fluoro groups—are present in many biologically active molecules.

The benzoic acid scaffold is a fundamental structure in medicinal chemistry. Derivatives of benzoic acid are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. In the context of cancer, benzoic acid derivatives are actively investigated, with some synthetic analogues showing potential in modulating cellular pathways involved in cancer treatment. For example, derivatives isolated from the fungus Bjerkandera adusta have been shown to enhance the activity of cellular protein degradation systems, which can be relevant in aging and disease.

Fluorinated compounds often exhibit enhanced pharmacological properties. The introduction of fluorine into a molecule can improve metabolic stability, membrane permeability, and binding affinity to biological targets. This strategy is widely used in drug design, and many top-selling pharmaceuticals are organofluorine compounds, including anticancer and anti-inflammatory drugs.

The acetyl group , present as a substituent, can also influence the biological profile of a molecule. For instance, 4-Acetylbenzoic acid, an isomer of the core structure of interest, is a known chemical intermediate. Derivatives of acetylated compounds, such as a novel acetylacetone (B45752) derivative, have demonstrated the ability to induce apoptosis and inhibit angiogenesis in breast cancer models.

The table below summarizes the antiproliferative activities of some compounds related to the scaffolds found in this compound.

| Compound/Derivative Class | Cell Line | Activity | IC50 Value |

| Thieno[2,3-d]pyrimidine derivative 2 | MCF-7 (Breast Cancer) | Antiproliferative | 4.3 µg/mL |

| Thieno[2,3-d]pyrimidine derivative 2 | MDA-MB-231 (Breast Cancer) | Antiproliferative | 18.28 µg/mL |

| Thieno[2,3-d]pyrimidine derivative 3 | MCF-7 (Breast Cancer) | Antiproliferative | - |

| Thieno[2,3-d]pyrimidine derivative 4 | BALB 3T3 (Normal Fibroblast) | Cytotoxic | 8.37 µg/mL |

| Cardamonin (Chalcone) | PC-3 (Prostate Cancer) | Induces Apoptosis | - |

This table presents data for related scaffolds and derivatives to provide context, as specific data for this compound was not available in the search results. Data sourced from.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. researchgate.net Selective inhibitors of these enzymes are key therapeutic agents for depressive disorders and neurodegenerative diseases like Parkinson's and Alzheimer's disease. researchgate.net The core structure of many MAO inhibitors features a hydrazone group (-C=N-NH-), which is believed to play a significant role in the interaction with the enzyme's active site. researchgate.net

Recent research has focused on the synthesis and evaluation of various acylhydrazone derivatives for their MAO inhibitory potential. In one such study, a series of fourteen acylhydrazine derivatives were synthesized and assessed for their ability to inhibit both MAO-A and MAO-B. nih.gov The findings revealed that thirteen of these analogs demonstrated a more potent inhibition of MAO-B over MAO-A. nih.gov

The structure-activity relationship (SAR) analyses from these studies consistently highlight the importance of halogen substituents on the aromatic rings of these molecules. The presence and position of fluorine atoms, in particular, have been shown to significantly influence the inhibitory potency and selectivity. For instance, the substitution of a fluorine atom on the B-ring of the acylhydrazone structure was generally associated with high MAO-B inhibitory activity. nih.gov

One of the most potent compounds identified in this series, ACH10, which features a fluorine substitution, exhibited a half-maximum inhibitory concentration (IC₅₀) of 0.14 μM against MAO-B. nih.gov Further kinetic studies identified compounds ACH10 and ACH14 as competitive and reversible inhibitors of MAO-B, with Ki values of 0.097 ± 0.0021 μM and 0.10 ± 0.038 μM, respectively. nih.govnih.gov This competitive nature suggests that these inhibitors likely bind to the same active site as the natural substrate of the enzyme.

The table below summarizes the MAO-B inhibitory activities of selected fluoro-substituted acylhydrazone derivatives.

| Compound | MAO-B IC₅₀ (μM) | MAO-A IC₅₀ (μM) | Selectivity Index (SI) for MAO-B |

| ACH3 | 0.22 | > 40 | > 181.82 |

| ACH8 | 0.20 | > 40 | > 200 |

| ACH10 | 0.14 | 23.42 | 167.29 |

| ACH13 | 0.18 | 11.60 | 64.44 |

| ACH14 | 0.15 | 19.57 | 130.47 |

Data sourced from a study on acylhydrazone derivatives as MAO-B inhibitors. nih.gov

Antiprotozoal Activity

Investigations into the antiprotozoal potential of fluorinated benzoic acid derivatives have revealed promising activity against various protozoan parasites. While specific data on this compound is not available, studies on related benzoic acid derivatives provide a basis for understanding the potential of this class of compounds.

Chagas disease, caused by the protozoan Trypanosoma cruzi, is a significant health concern for which new therapeutic agents are needed. Research has targeted the trans-sialidase enzyme of T. cruzi as a potential drug target. A study evaluating a series of benzoic acid derivatives for their trypanocidal activity found that several compounds exhibited potent effects. researchgate.net In particular, derivatives sharing a para-aminobenzoic acid moiety were more effective than the standard drugs nifurtimox (B1683997) and benznidazole (B1666585) against two different strains of T. cruzi (NINOA and INC-5). researchgate.net

The study highlighted that the ethyl esters of these benzoic acid derivatives generally showed increased trypanocidal activity compared to their carboxylic acid precursors, suggesting that the hydrophobicity of the molecule plays a role in its efficacy. researchgate.net For example, ethyl 4-acetamido-3-nitrobenzoate (B8687768) (compound 18 in the study) demonstrated significant trypanocidal activity and moderate inhibition of the trans-sialidase enzyme. researchgate.net

The following table presents the trypanocidal activity of selected benzoic acid derivatives against the NINOA strain of T. cruzi.

| Compound | Description | LC₅₀ (μM) against T. cruzi (NINOA strain) |

| 14 | Ethyl 4-aminobenzoate | 0.34 |

| 18 | Ethyl 4-acetamido-3-nitrobenzoate | 0.02 |

| 19 | Ethyl 4-acetamido-3-chlorobenzoate | 0.14 |

LC₅₀ (Lethal Concentration 50%) is the concentration of a substance that is fatal to 50% of the organisms. researchgate.net

Further research into other protozoal infections has also explored benzoic acid derivatives. For instance, organic salts of albendazole (B1665689) and mebendazole, which contain a benzimidazole (B57391) moiety structurally related to benzoic acid, have been evaluated for their in vitro activity against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. researchgate.net

Insecticidal Activity (e.g., 4-fluorobenzoic acid hydrazides)

Derivatives of 4-fluorobenzoic acid, specifically its hydrazides and hydrazones, have been a subject of interest in the development of new insecticidal agents. These compounds belong to the broader class of diacylhydrazine insecticides, which are known for their high selectivity and low toxicity to non-target organisms. nih.gov

The mode of action of many diacylhydrazine insecticides involves mimicking the insect molting hormone, which leads to a premature and lethal molt. Research has shown that the introduction of a fluorine atom into the structure of these compounds can enhance their insecticidal activity. nih.gov

A study on a series of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold investigated the influence of different substituents on their insecticidal effects against the cotton bollworm (Helicoverpa armigera) and the diamondback moth (Plutella xylostella). nih.gov The results indicated that compounds with a 4-fluorophenyl group exhibited potent insecticidal activity. nih.gov

Another study focused on the synthesis and insecticidal evaluation of novel diacylhydrazine and acylhydrazone derivatives against several lepidopteran pests. The findings demonstrated that many of the synthesized compounds, which incorporated a benzamide (B126) structure, displayed strong insecticidal activity against the beet armyworm (Spodoptera exigua), cotton bollworm (H. armigera), diamondback moth (P. xyllostella), and cabbage worm (Pieris rapae). mdpi.com

The table below shows the mortality rates of selected acylhydrazone derivatives against third-instar larvae of P. rapae at a concentration of 10 mg/L.

| Compound | Mortality (%) against P. rapae (72h) |

| 4b | 100 |

| 4c | 100 |

| 4d | 100 |

| 4f | 100 |

| 4l | 100 |

Data sourced from a study on the insecticidal activity of novel diacylhydrazine and acylhydrazone derivatives. mdpi.com

Furthermore, research on hydrazone derivatives has shown their potential as aphicides. A study investigating the insecticidal activity of various synthesized hydrazone derivatives against the oleander aphid (Aphis nerii) found that some compounds were effective in controlling both nymphs and adults. researchgate.net

Structure Activity Relationship Sar and Mechanistic Insights

Influence of Fluoro Group Position and Substituent Effects on Reactivity and Biological Profile

The introduction of fluorine into a molecule can significantly alter its physicochemical properties and, consequently, its biological activity. tandfonline.comnih.gov Key factors include fluorine's high electronegativity, its relatively small size (van der Waals radius of 1.47 Å), and the strength of the carbon-fluorine bond. tandfonline.com These attributes can influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. tandfonline.comnih.gov

In the context of benzoic acid derivatives, the position of the fluorine substituent on the aromatic ring is critical. The electron-withdrawing nature of fluorine can modulate the acidity (pKa) of the carboxylic acid group, which in turn affects the molecule's ionization state at physiological pH and its ability to interact with biological targets. nih.govnih.gov For instance, the presence of a fluorine atom can increase the acidity of the boronic acid center in fluorobenzoxaboroles, thereby broadening their spectrum of activity. researchgate.net Studies on fluorinated phenylboronic acids have shown a correlation between the fluorine position and the compound's acidity and stability. researchgate.netresearchgate.net Specifically, introducing a fluorine substituent at various positions on 2-formylphenylboronic acid lowers the pKa by about one unit due to the negative inductive effect of both the fluorine and formyl groups. researchgate.net

Furthermore, fluorine substitution can block sites of metabolic oxidation, particularly by cytochrome P450 enzymes, leading to increased metabolic stability and a longer half-life of the drug. nih.govacs.org The strategic placement of fluorine can also enhance binding affinity to a target protein through direct interactions or by influencing the polarity of adjacent functional groups. tandfonline.com For example, in a series of arylsulfonamide inhibitors, the addition of a fluorine atom to the aryl ring improved both enzyme activity and potency in cell proliferation assays. acs.org The hydrophobic nature of fluorine can also facilitate penetration into hydrophobic protein pockets. nih.govresearchgate.net

The crystal structures of fluorinated benzoic acids have been used to probe the structural landscape of benzoic acid itself, indicating that fluoro substitution can lead to the adoption of higher energy crystal structures. researchgate.netrsc.org This suggests that even a single fluorine atom can significantly influence the solid-state packing and intermolecular interactions of the molecule.

Impact of the Acetyl Group on Molecular Interactions and Activity

The acetyl group (–COCH3) is a functional group that can significantly influence a molecule's properties and biological activity. wikipedia.org It consists of a methyl group single-bonded to a carbonyl group. wikipedia.org While the carbonyl group (C=O) is polar, the acetyl group as a whole cannot donate a hydrogen bond, though its oxygen atom can act as a hydrogen bond acceptor. reddit.comwikipedia.org This characteristic can be exploited in drug design to modify a molecule's polarity and lipophilicity. reddit.com

Replacing a hydrophilic group, such as a hydroxyl group, with an acetyl group can increase a molecule's ability to cross the blood-brain barrier. wikipedia.org This is because acetylation can make a molecule more lipophilic, facilitating its passage through lipid membranes. wikipedia.org

The acetyl group's carbonyl oxygen can participate in hydrogen bonding with suitable donor groups on a biological target, such as the N-H group of an amino acid residue in a protein. nih.gov These interactions can contribute to the binding affinity and specificity of a ligand for its receptor. The strength of these hydrogen bonds can be influenced by the surrounding molecular environment. For instance, studies on α-helical peptides have shown that the electron density around the carbonyl oxygen and the amide hydrogen changes upon hydrogen bond formation. nih.gov

In some cases, the acetyl group can influence the conformation of a molecule, which can have a dramatic effect on its biological activity. nih.gov The interplay between the acetyl group and other substituents on an aromatic ring can lead to specific three-dimensional arrangements that are optimal for binding to a particular target. Furthermore, acetyl-CoA, a molecule featuring an acetyl group, is central to cellular metabolism and plays a role in epigenetic regulation through histone acetylation, highlighting the biological significance of this functional group. frontiersin.org

Role of Heterocyclic Ring Systems (e.g., 1,3,4-Oxadiazoles) in Enhancing Bioactivity

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. nih.gov This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netoaji.netjchemrev.com Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netoaji.netjchemrev.comijpsjournal.comwisdomlib.orgresearchgate.net

The incorporation of a 1,3,4-oxadiazole ring into a molecule can enhance its biological profile for several reasons. The oxadiazole moiety can act as a bioisostere for ester or amide groups, potentially improving metabolic stability and pharmacokinetic properties. acs.org The nitrogen and oxygen atoms of the ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, thereby contributing to binding affinity. nih.gov

Numerous studies have reported the synthesis of 1,3,4-oxadiazole derivatives from substituted benzoic acids. nih.govresearchgate.net For example, 4-fluorobenzoic acid has been converted to 1,3,4-oxadiazole analogs that exhibit significant antioxidant potential. researchgate.net The general synthetic route often involves the conversion of the benzoic acid to an acid hydrazide, followed by cyclization to form the oxadiazole ring. nih.gov

The biological activity of 1,3,4-oxadiazole derivatives is often dependent on the nature of the substituents at the 2- and 5-positions of the ring. By systematically varying these substituents, researchers can perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compounds. For instance, a study on a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives revealed that certain substitution patterns led to significant antibacterial activity against both gram-positive and gram-negative bacteria. nih.gov

| Biological Activity | Compound/Derivative Class | Key Findings | Reference(s) |

| Antimicrobial | 1,3,4-Oxadiazole derivatives | Showed potential as antibacterial agents, with activity correlated to physicochemical and structural properties. | nih.gov |

| Anticancer | 5-(2-hydroxy phenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives | Some compounds produced good anticancer activity. | oaji.net |

| Anti-inflammatory | Biphenyl-4-yloxy acetic acid derivatives of 1,3,4-oxadiazole | Exhibited anti-inflammatory activity with reduced ulcerogenic potential. | ijpsjournal.com |

| Antioxidant | 1,3,4-oxadiazole analogs of 4-fluorobenzoic acid | Showed potent antioxidant potential. | researchgate.net |

Computational Approaches to SAR Elucidation (e.g., Molecular Docking Correlations)

Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery for elucidating structure-activity relationships (SAR). nih.govresearchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex. nih.govnih.gov

For derivatives of 3-Acetyl-5-fluorobenzoic acid and related compounds, molecular docking can be used to:

Predict Binding Modes: Determine how the molecule fits into the active site of a target protein. For example, docking studies on 1,3,4-oxadiazole derivatives have been used to investigate their interactions with the active site of peptide deformylase, an antibacterial target. nih.govresearchgate.netnih.gov

Correlate Docking Scores with Activity: The calculated binding energy or docking score can often be correlated with the experimentally determined biological activity of a series of compounds. nih.govnih.gov For instance, a study on benzoic acid derivatives as sirtuin inhibitors demonstrated a reasonable correlation between the calculated binding energy and the potency of SIRT1 inhibition. nih.gov

Guide Lead Optimization: By understanding the key interactions between a ligand and its target, medicinal chemists can rationally design new derivatives with improved potency and selectivity. Docking studies on fluoroquinazolinones as anticancer agents helped to explain their binding affinities and correlated well with their cytotoxic screening results. nih.gov

In addition to molecular docking, other computational approaches such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are also employed. DFT calculations can provide insights into the electronic properties and reactivity of molecules, while QSAR models establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. nih.govresearchgate.netnih.govresearchgate.net For example, a virtual screening study of 1,3,4-oxadiazole derivatives used DFT to assess compound stability and reactivity, alongside molecular docking to estimate binding affinity. nih.govmdpi.com

| Computational Method | Application in SAR of Related Compounds | Key Insights | Reference(s) |

| Molecular Docking | Predicting binding of 1,3,4-oxadiazole derivatives to peptide deformylase. | Identified key interactions between active derivatives and amino acid residues in the active site. | nih.govresearchgate.netnih.gov |

| Molecular Docking | Investigating benzoic acid derivatives as SARS-CoV-2 main protease inhibitors. | Predicted binding affinities and interactions with active site residues. | nih.gov |

| Molecular Docking & MD Simulations | Evaluating benzoic acid derivatives as sirtuin inhibitors. | Correlated calculated binding energy with SIRT1 inhibition and suggested that substituent size is important for activity. | nih.gov |

| DFT & Molecular Docking | Screening 1,3,4-oxadiazole derivatives as VEGFR2 inhibitors. | Assessed compound stability, reactivity, and binding affinity to the target protein. | nih.govmdpi.com |

| QSAR | Correlating antibacterial activity of 1,3,4-oxadiazole derivatives with their properties. | Generated predictive models for antibacterial activity. | nih.govnih.gov |

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways

Currently, the synthesis of 3-Acetyl-5-fluorobenzoic acid is not extensively documented in publicly available literature. A probable and logical synthetic route would involve the Friedel-Crafts acylation of 3-fluorobenzoic acid. This classic organic reaction introduces an acyl group onto an aromatic ring. However, the presence of a deactivating carboxylic acid group on the benzene (B151609) ring of 3-fluorobenzoic acid presents a challenge for this reaction. curlyarrows.com

Future research could focus on optimizing this pathway or exploring alternative, more efficient synthetic strategies. This could include:

Development of Novel Catalysts: Investigating new Lewis or Brønsted acid catalysts that can effectively promote the acylation of the deactivated 3-fluorobenzoic acid ring under milder conditions. researchgate.netorganic-chemistry.org

Protecting Group Strategies: Employing protecting groups for the carboxylic acid functionality to facilitate the Friedel-Crafts acylation and subsequent deprotection to yield the desired product.

Alternative Acylating Agents: Exploring the use of different acetylating agents, beyond the standard acetyl chloride or acetic anhydride (B1165640), which might offer improved reactivity and selectivity.

Multi-step Synthesis from Different Precursors: Devising novel multi-step synthetic routes starting from more readily available or alternative precursors. A plausible route could involve the acylation of a protected 3-fluoroaniline (B1664137) derivative, followed by diazotization and hydrolysis of the corresponding diazonium salt to introduce the carboxylic acid group.

Design and Synthesis of Advanced Derivatives with Tailored Bioactivity

The core structure of this compound serves as a valuable scaffold for the design and synthesis of a diverse library of derivatives with potentially enhanced or specific biological activities. The presence of the acetyl and carboxylic acid groups provides handles for a variety of chemical modifications.

Future research in this area could involve:

Modification of the Acetyl Group:

Reduction to an ethyl or hydroxyl group to explore changes in steric and electronic properties.

Conversion to other functional groups like oximes, hydrazones, or thiosemicarbazones, which are known to exhibit a wide range of biological activities.

Derivatization of the Carboxylic Acid Group:

Esterification to produce a series of esters with varying alkyl or aryl groups to modulate lipophilicity and pharmacokinetic properties.

Amidation with a range of amines to create a library of amides, a common motif in many pharmaceutical compounds.

Introduction of Additional Substituents:

Further substitution on the aromatic ring to investigate the impact of additional functional groups on bioactivity.

These synthetic efforts would aim to create derivatives with tailored properties for specific therapeutic targets.

In-depth Mechanistic Investigations of Biological Interactions

While specific biological activities of this compound are not yet reported, the presence of the fluorine atom makes it an intriguing candidate for medicinal chemistry. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Future research should focus on:

Broad-Spectrum Biological Screening: Evaluating the compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic areas.

Enzyme Inhibition Studies: Investigating the potential of the acetyl and carboxylic acid functionalities to interact with the active sites of specific enzymes. For instance, many enzyme inhibitors possess a keto-acid motif.

Computational Modeling and Docking Studies: Utilizing in silico methods to predict the binding modes of this compound and its derivatives with various protein targets. This can help in understanding the structure-activity relationships and in the rational design of more potent analogs.

Cellular and In Vivo Studies: For any derivatives showing promising in vitro activity, further investigation in cell-based assays and animal models would be crucial to assess their efficacy and pharmacokinetic profiles.

Applications in Academic Drug Discovery and Chemical Biology Tools

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable tools in academic research and the early stages of drug discovery.

Potential applications include:

Fragment-Based Drug Discovery: The relatively small size and presence of key functional groups make it a suitable fragment for screening against various biological targets. Hits from such screens can then be elaborated into more potent lead compounds.

Development of Chemical Probes: The structure could be modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes for studying biological processes or for target identification and validation.

Scaffold for Combinatorial Chemistry: The synthetic handles on the molecule make it an ideal starting point for the generation of combinatorial libraries, which can be screened for a wide range of biological activities.

Investigation as Environmental Tracers

Fluorinated organic compounds can sometimes serve as environmental tracers due to their distinct properties and low natural background concentrations. While this application is highly speculative for this compound, it represents a novel area of potential investigation.

Future research in this direction might involve:

Studying its Environmental Fate and Transport: Investigating the persistence, mobility, and potential degradation pathways of the compound in various environmental compartments (soil, water).

Developing Sensitive Analytical Methods: Establishing highly sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for the detection of trace amounts of the compound in environmental samples.

If the compound exhibits suitable stability and transport characteristics, it could potentially be used in hydrogeological studies or to track the movement of specific industrial effluents, provided a significant and localized source exists.

Q & A

Q. What are the recommended synthetic routes for 3-acetyl-5-fluorobenzoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves Friedel-Crafts acylation of 5-fluorobenzoic acid derivatives. A common approach is to use acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Optimization includes:

- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.

- Solvent selection : Dichloromethane or nitrobenzene for improved solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Key analytical methods include:

- HPLC : Using a C18 column with UV detection at 254 nm to assess purity (>98% required for pharmacological studies).

- NMR spectroscopy : Confirm the presence of acetyl (δ 2.6 ppm, singlet) and fluorine substituents via ¹⁹F NMR (δ -110 to -115 ppm) .

- Mass spectrometry : ESI-MS to verify the molecular ion peak at m/z 196.04 (C₉H₇FO₃) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Storage : Keep in airtight containers away from oxidizers and strong bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

- Structural variations : Subtle changes in substituent positioning (e.g., 3-acetyl vs. 5-acetyl isomers) alter binding affinities.

- Assay conditions : Differences in buffer pH, incubation time, or cell lines used.

To address this: - Perform dose-response studies across multiple models (e.g., cancer cell lines vs. primary cells).

- Use molecular docking simulations to compare interactions with target enzymes (e.g., cyclooxygenase-2) .

Q. What strategies are effective for modifying the this compound scaffold to enhance its pharmacological properties?

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂ at the 4-position) to improve metabolic stability.

- Prodrug design : Convert the carboxylic acid group to an ester for enhanced bioavailability.

- Structure-activity relationship (SAR) studies : Systematic substitution of the fluorine atom with other halogens (Cl, Br) to evaluate potency trends .

Q. How can researchers design experiments to investigate the compound’s potential as a fluorescent probe or imaging agent?

- Fluorophore integration : Conjugate this compound with dansyl or coumarin derivatives via amide coupling.

- In vitro imaging : Test cellular uptake in HeLa cells using confocal microscopy (excitation/emission at 350/450 nm).

- Stability assays : Monitor fluorescence intensity under physiological pH (7.4) and temperature (37°C) .

Q. What computational methods are suitable for predicting the environmental fate or toxicity of this compound?

- QSAR models : Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN score).

- Molecular dynamics (MD) simulations : Assess interactions with aquatic enzymes (e.g., cytochrome P450).

- Ecotoxicity profiling : Cross-reference with databases like ECOTOX to identify analogous compounds with known hazards .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.